molecular formula C10H7N5O2 B4230152 4-[(3-Nitro-1,2,4-triazol-1-yl)methyl]benzonitrile

4-[(3-Nitro-1,2,4-triazol-1-yl)methyl]benzonitrile

Cat. No.: B4230152
M. Wt: 229.19 g/mol
InChI Key: MWIGUOZAYBXQFL-UHFFFAOYSA-N
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Description

4-[(3-Nitro-1,2,4-triazol-1-yl)methyl]benzonitrile is a chemical compound that features a benzonitrile group linked to a 3-nitro-1,2,4-triazole moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Nitro-1,2,4-triazol-1-yl)methyl]benzonitrile typically involves the reaction of 3-nitro-1,2,4-triazole with a suitable benzonitrile derivative. One common method includes the use of a base such as sodium hydroxide to deprotonate the triazole, followed by nucleophilic substitution with a benzyl halide . The reaction conditions often require heating and the use of solvents like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Nitro-1,2,4-triazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases like sodium hydroxide. Reaction conditions often involve heating and the use of solvents such as DMF or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(3-Amino-1,2,4-triazol-1-yl)methyl]benzonitrile .

Scientific Research Applications

4-[(3-Nitro-1,2,4-triazol-1-yl)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[(3-Nitro-1,2,4-triazol-1-yl)methyl]benzonitrile exerts its effects is primarily through its interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The triazole ring can also bind to specific enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1,2,4-triazole: Shares the triazole core but lacks the benzonitrile group.

    4-[(3-Amino-1,2,4-triazol-1-yl)methyl]benzonitrile: A reduced form of the compound with an amino group instead of a nitro group.

    Benzonitrile derivatives: Compounds with various substituents on the benzonitrile ring.

Uniqueness

4-[(3-Nitro-1,2,4-triazol-1-yl)methyl]benzonitrile is unique due to the combination of the nitro-triazole moiety and the benzonitrile group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2/c11-5-8-1-3-9(4-2-8)6-14-7-12-10(13-14)15(16)17/h1-4,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIGUOZAYBXQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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